(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
CBA is a potent drug with good selectivity . It is commercially available and has been developed as a cell penetrant, potent, and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor . It shows no significant activity against TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, TRPV6 .
Molecular Structure Analysis
The molecular formula of CBA is C15H11Cl2NO4 . Its average mass is 340.158 Da and its monoisotopic mass is 339.006500 Da .Chemical Reactions Analysis
CBA has been found to reduce endogenous TRPM4 currents .Physical And Chemical Properties Analysis
CBA is a white to beige powder . It is soluble in DMSO at 2 mg/mL and should be stored at 2-8°C .Scientific Research Applications
Herbicidal Properties
(a) Weed Control in Agriculture::- It acts as a synthetic plant hormone auxin and effectively controls broadleaf weeds in crops such as rice, wheat, sorghum, sugar cane, and corn .
- The main degradation metabolite of 2,4-D is 2,4-dichlorophenol (2,4-DCP), which is less harmful than the parent compound .
Environmental Fate and Persistence
Mode of Action
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O4S/c1-25-17(24)9-22-14-7-4-12(20)8-15(14)27-18(22)21-16(23)10-26-13-5-2-11(19)3-6-13/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMMBOAEUQFHPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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